![molecular formula C15H10Cl2N2O B11992561 7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone CAS No. 302913-45-7](/img/structure/B11992561.png)
7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone
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Overview
Description
7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzylamine and 2-chlorobenzoyl chloride.
Condensation Reaction: The 2-chlorobenzylamine reacts with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride to form the quinazolinone ring structure.
Chlorination: The final step involves chlorination using a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 7th position of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions include:
- Oxidized quinazolinone derivatives with hydroxyl, carbonyl, or carboxyl groups.
- Reduced amine derivatives with primary or secondary amine functionalities.
- Substituted quinazolinones with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Antibacterial Activity
The antibacterial properties of quinazolinone derivatives have been extensively studied. Research indicates that 7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone exhibits notable antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae.
- Case Study : A study conducted by Osarumwense et al. synthesized various quinazolinone derivatives and evaluated their antibacterial effects using the agar well diffusion method. The results demonstrated that compounds similar to this compound showed high activity against both gram-positive and gram-negative bacteria, suggesting its potential as an effective antibacterial agent .
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | High |
Klebsiella pneumoniae | Moderate |
Escherichia coli | Moderate |
Anticancer Properties
Quinazolinone derivatives are recognized for their anticancer potential, particularly as inhibitors of tyrosine kinases involved in cancer progression. This compound has been investigated for its ability to inhibit cancer cell proliferation.
- Research Findings : A systematic review highlighted that quinazoline derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values reported for these compounds indicate their effectiveness in inhibiting cell growth .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 11.94 |
HepG2 | 10.58 |
Other Biological Activities
In addition to antibacterial and anticancer properties, this compound has shown potential antioxidant activity and effects on the central nervous system.
- Antioxidant Activity : Research indicates that certain substitutions on the quinazolinone scaffold enhance antioxidant properties, which may contribute to cellular protection mechanisms against oxidative stress .
- CNS Activity : Some studies have explored the neuroprotective effects of quinazolinones, suggesting their potential in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes. For example, it may inhibit tyrosine kinases or other signaling proteins.
Pathways Involved: By binding to these molecular targets, the compound can disrupt signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4(3H)-quinazolinone: Lacks the 2-chlorobenzyl group, resulting in different biological activities.
3-Benzyl-4(3H)-quinazolinone: Lacks the chlorine atoms, affecting its chemical reactivity and biological properties.
2-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone: Chlorine atom at the 2nd position instead of the 7th, leading to variations in its chemical behavior and applications.
Uniqueness
7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone is unique due to the presence of both chlorine atoms and the 2-chlorobenzyl group, which contribute to its distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for research and development in various scientific fields.
Biological Activity
7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables that elucidate the biological activity of this compound.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of various synthesized quinazolinones against multiple strains, including Staphylococcus aureus and Klebsiella pneumoniae . Specifically, derivatives similar to this compound demonstrated high efficacy against these pathogens, suggesting a potential application in treating infections caused by resistant bacteria .
Compound | Microorganism | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 20 |
Klebsiella pneumoniae | 18 | |
Escherichia coli | 15 |
Anticancer Activity
The anticancer potential of quinazolinones is well-documented. A comparative study showed that modifications in the quinazolinone structure can lead to enhanced cytotoxicity against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The IC50 values for various derivatives were significantly lower than those of standard chemotherapeutics like doxorubicin, indicating strong anticancer activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HepG2 | 12.5 |
MCF-7 | 10.0 | |
Doxorubicin | HepG2 | 15.0 |
MCF-7 | 11.0 |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in cellular processes. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, thereby leading to apoptosis in cancer cells . Additionally, its antimicrobial action may involve disrupting bacterial cell wall synthesis or function.
Case Studies
- Antibacterial Efficacy : A study conducted on various synthesized quinazolinones, including derivatives of this compound, reported significant antibacterial activity against multi-drug resistant strains of bacteria. The study utilized a disk diffusion method and found that the compound exhibited a zone of inhibition comparable to established antibiotics .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that the compound induced apoptosis in HepG2 and MCF-7 cells through caspase activation pathways. The results indicated that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways .
Properties
CAS No. |
302913-45-7 |
---|---|
Molecular Formula |
C15H10Cl2N2O |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
7-chloro-3-[(2-chlorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2O/c16-11-5-6-12-14(7-11)18-9-19(15(12)20)8-10-3-1-2-4-13(10)17/h1-7,9H,8H2 |
InChI Key |
USNAJRWUNHPZCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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